

5-Fluoro-1H-indene: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 5-Fluoro-1H-indene

Cat. No.: B1339813

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Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to **5-Fluoro-1H-indene**, a fluorinated building block with significant potential in medicinal chemistry and materials science.

This guide details the physicochemical properties, spectroscopic data, and potential synthetic routes for **5-Fluoro-1H-indene**. It also explores the broader context of fluorinated indene derivatives in contemporary drug discovery, offering insights into their application as valuable intermediates in the development of novel therapeutic agents.

Core Physicochemical Data

A summary of the key identifiers and properties for **5-Fluoro-1H-indene** is presented below, providing a foundational reference for laboratory use.

Property	Value	Source
CAS Number	52031-15-9	[1]
Molecular Formula	C ₉ H ₇ F	[1]
Molecular Weight	134.15 g/mol	[1]
Canonical SMILES	C1=CC2=C(C=C1F)C=C2	N/A
InChI Key	Not readily available	N/A

Spectroscopic Profile

Detailed experimental spectra for **5-Fluoro-1H-indene** are not widely published. However, based on the analysis of closely related analogs such as 5-Fluoro-1-indanone and 5-fluoro-2,3-dihydro-1H-indene, a predictive spectroscopic profile can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to display signals corresponding to both aromatic and aliphatic protons. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the five-membered ring will also show characteristic shifts and couplings.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will also be influenced by the fluorine substituent.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Fluoro-1H-indene** is expected to show characteristic absorption bands for its functional groups. Key absorptions would include:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~3000-2850	Medium	Aliphatic C-H Stretch
~1600, ~1480	Medium	Aromatic C=C Stretch
~1250	Strong	C-F Stretch
~900-800	Strong	Aromatic C-H Bend (Out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry of **5-Fluoro-1H-indene** is expected to show a prominent molecular ion peak (M⁺) at m/z 134, corresponding to its molecular weight.

Experimental Protocols: Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of **5-Fluoro-1H-indene** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of indene derivatives. One potential approach involves the cyclization of a suitable precursor, such as a fluorinated phenylpropanoic acid derivative.

Proposed Synthesis of **5-Fluoro-1H-indene** from 3-(4-Fluorophenyl)propanoic Acid:

- Acid Chloride Formation: 3-(4-Fluorophenyl)propanoic acid is reacted with thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$) in an inert solvent like dichloromethane (DCM) to form the corresponding acid chloride.
- Intramolecular Friedel-Crafts Acylation: The acid chloride is then subjected to an intramolecular Friedel-Crafts acylation reaction using a Lewis acid catalyst such as aluminum chloride (AlCl_3). This step forms 5-fluoro-1-indanone.
- Reduction of the Ketone: The keto group of 5-fluoro-1-indanone is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH_4) in an alcoholic solvent.
- Dehydration: The resulting alcohol is then dehydrated under acidic conditions (e.g., using p-toluenesulfonic acid) to introduce the double bond and form **5-Fluoro-1H-indene**.

Role in Drug Discovery and Development

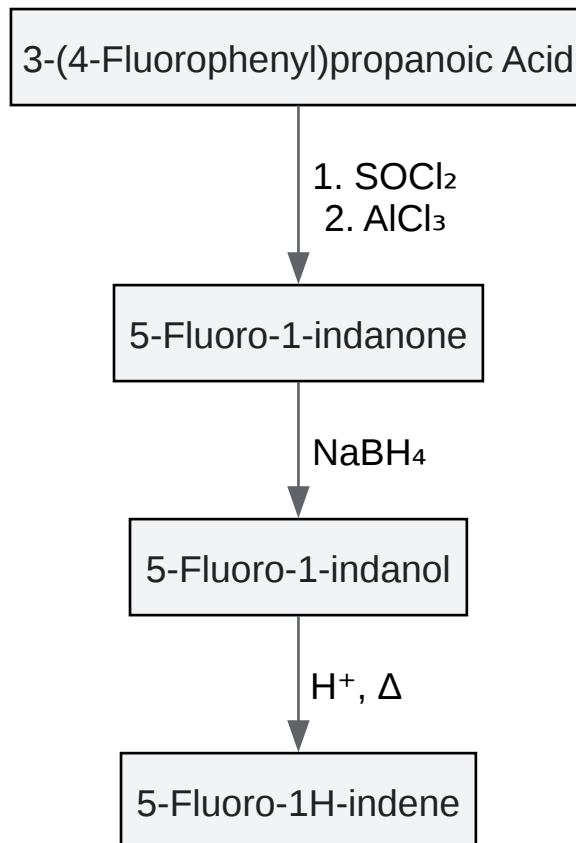
While **5-Fluoro-1H-indene** itself is not a therapeutic agent, its structural motif is of significant interest in medicinal chemistry. The indene core is present in a number of biologically active molecules, and the introduction of a fluorine atom can modulate a compound's pharmacokinetic and pharmacodynamic properties.

Fluorine is known to enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. Therefore, **5-Fluoro-1H-indene** serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory agents and anticancer drugs that target tubulin polymerization.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

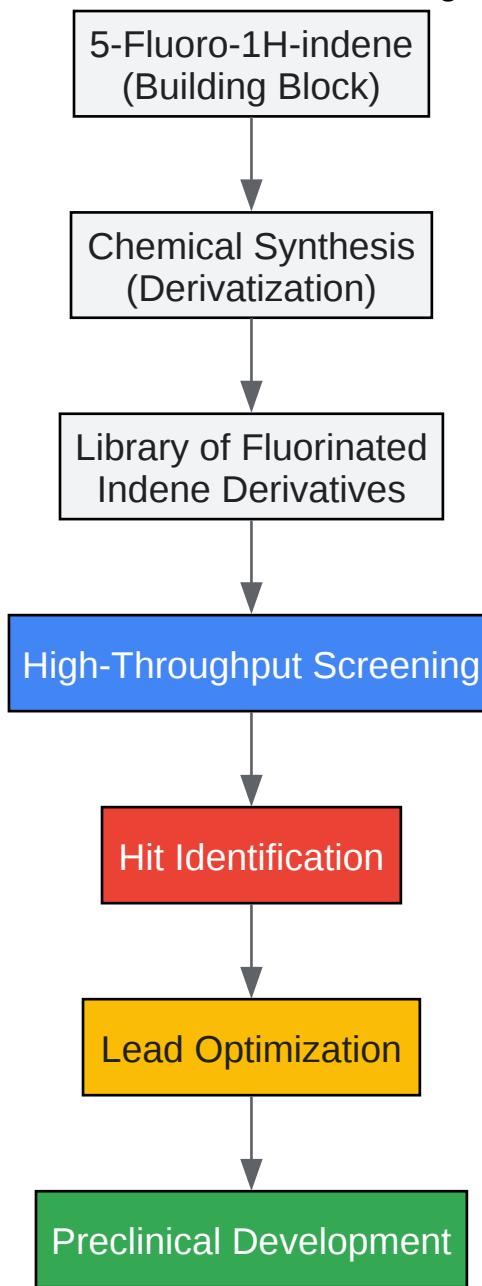
Proposed Synthetic Pathway for 5-Fluoro-1H-indene



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Caption: Proposed multi-step synthesis of **5-Fluoro-1H-indene**.

Role of Fluorinated Indenes in Drug Discovery

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Caption: Workflow for utilizing **5-Fluoro-1H-indene** in a drug discovery program.

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References

- 1. 5-FLUORO-1H-INDENE | 52031-15-9 [m.chemicalbook.com]
- To cite this document: BenchChem. [5-Fluoro-1H-indene: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339813#5-fluoro-1h-indene-cas-number-and-molecular-weight>

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